N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a cyclohexyl group and a 3-methylisoxazole-5-carboxamide moiety. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, contributing to metabolic stability and bioactivity in medicinal chemistry applications .
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8-7-10(20-17-8)11(18)14-13-16-15-12(19-13)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMJIUVJCXBROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Strategy
The target molecule comprises two heterocyclic systems: a 5-cyclohexyl-1,3,4-oxadiazole ring and a 3-methylisoxazole-5-carboxamide group. The synthesis is typically bifurcated into:
Synthesis of 5-Cyclohexyl-1,3,4-Oxadiazol-2-Amine
Reaction Pathway and Optimization
The oxadiazole intermediate is synthesized via cyclization of semicarbazide derivatives. A representative protocol from US2022/169640 involves:
- Stage 1 : Condensation of cyclohexanecarbaldehyde with semicarbazide hydrochloride in tetrahydrofuran (THF) and sodium acetate, yielding a semicarbazone intermediate.
- Stage 2 : Oxidative cyclization using chloramine-T and potassium carbonate, producing 5-cyclohexyl-1,3,4-oxadiazol-2-amine.
Key Parameters :
- Temperature : Ice-cooling (0–5°C) for Stage 1; room temperature for Stage 2.
- Yield : 60% after purification via acid-base extraction.
Table 1: Optimization of 5-Cyclohexyl-1,3,4-Oxadiazol-2-Amine Synthesis
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Oxidizing Agent | Chloramine-T | 60 | |
| Solvent System | THF/Water | 60 | |
| Alternative Agents | Trichloroisocyanuric Acid (TCCA) | 75–85* |
Synthesis of 3-Methylisoxazole-5-Carboxylic Acid
Hydrolysis of Ethyl Ester
The carboxylic acid is obtained via saponification of 3-methylisoxazole-5-carboxylic acid ethyl ester:
Coupling Strategies for Carboxamide Formation
Carbodiimide-Mediated Coupling
The final step involves coupling 5-cyclohexyl-1,3,4-oxadiazol-2-amine with 3-methylisoxazole-5-carboxylic acid using:
Mixed Anhydride Method
An alternative employs in situ generation of the carboxylic acid chloride:
- Reagents : Thionyl chloride (SOCl₂) to convert the acid to its chloride, followed by reaction with the oxadiazole amine.
- Solvent : Dichloromethane (DCM).
- Yield : Comparable to carbodiimide method but requires stringent moisture control.
Table 2: Comparison of Coupling Methods
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Challenges and Optimization Opportunities
- Purity Issues : Cyclohexyl substituents introduce steric hindrance, necessitating excess reagents or prolonged reaction times.
- Scale-Up : Batch processes using chloramine-T may face safety concerns; alternatives like TCCA offer scalability.
- Solvent Selection : THF/water mixtures optimize solubility but require careful pH control during extractions.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: As a candidate for drug development due to its potential therapeutic effects.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to other 1,3,4-oxadiazoles and isoxazole derivatives:
- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound likely increases lipophilicity compared to aromatic substituents in LMM5 (4-methoxyphenylmethyl) or LMM11 (furan-2-yl). This could enhance membrane penetration in antifungal applications but may reduce water solubility .
- Isoxazole-Carboxamide vs.
Physicochemical Properties
- Stability : 1,3,4-Oxadiazoles are generally stable under physiological conditions, whereas 1,2,4-oxadiazoles () may exhibit different metabolic profiles due to ring isomerism .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving condensation of 3-methylisoxazole-5-carboxylic acid with 5-cyclohexyl-1,3,4-oxadiazol-2-amine. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCI or HATU in anhydrous DMF .
- Amide bond formation under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature .
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) .
- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF), stoichiometric ratios (1:1.2 for amine:acid), and reaction time (12–24 hrs) improves yields to 60–75% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole and isoxazole rings. Peaks at δ 8.2–8.5 ppm (oxadiazole protons) and δ 6.5–6.8 ppm (isoxazole protons) are diagnostic .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy : Identify amide C=O stretches at ~1650–1700 cm⁻¹ .
Advanced Research Questions
Q. How does the compound’s molecular structure influence its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Structural Analysis : The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability. The oxadiazole ring acts as a hydrogen bond acceptor, while the isoxazole-carboxamide moiety may bind to catalytic sites (e.g., kinase ATP pockets) .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GSK-3β. Parameters include:
- Grid box centered on the ATP-binding site.
- AMBER force field for energy minimization .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors and validate via mutagenesis assays .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and compound concentrations (use molarity instead of µg/mL) .
- Counter-Screen Selectivity : Test against off-target kinases (e.g., PKA, PKC) to rule out non-specific effects .
- Data Normalization : Use Z-factor ≥0.5 for high-throughput screens and include positive/negative controls (e.g., staurosporine for apoptosis) .
- Meta-Analysis : Apply Bayesian statistics to integrate IC50 values from disparate studies, weighting for sample size and assay robustness .
Q. What computational methods predict the compound’s reactivity and stability under physiological conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to:
- Calculate frontier molecular orbitals (HOMO-LUMO gap ≥5 eV indicates stability) .
- Predict hydrolysis susceptibility of the oxadiazole ring at pH 7.4 .
- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water (TIP3P model) for 100 ns to assess conformational stability .
- pKa Prediction : Use MarvinSketch or Epik to estimate ionizable groups (e.g., amide NH, pKa ~10.2), guiding formulation for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
